molecular formula C17H25BO4 B1415817 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane CAS No. 2246431-12-7

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane

Cat. No.: B1415817
CAS No.: 2246431-12-7
M. Wt: 304.2 g/mol
InChI Key: ZQVQQMUKTKQDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C17H25BO4 and a molecular weight of 304.2 g/mol. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenyl group substituted with an oxolan-3-yl methoxy group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Mechanism of Action

Target of Action

Similar compounds are known to be used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of alkylbenzenes, the compound acts as a borylating agent, adding a boron atom to the benzylic C-H bond .

Biochemical Pathways

The compound is involved in the borylation of alkylbenzenes, which is a key step in many synthetic organic chemistry reactions . The borylated products can be further reacted with other compounds to form a variety of complex organic molecules.

Pharmacokinetics

The compound’s molecular weight is 27417 , which could influence its absorption and distribution in the body

Result of Action

The result of the compound’s action is the formation of borylated alkylbenzenes . These borylated products can be used as intermediates in the synthesis of a wide range of organic compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reaction typically requires the presence of a palladium catalyst . Additionally, the compound may be sensitive to moisture , which could affect its stability and efficacy. Therefore, it is typically stored in a cool, dry, and well-ventilated condition .

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition studies, where the compound can act as a competitive inhibitor by binding to the active site of enzymes. Additionally, it has been used in the development of enzyme-linked assays and as a probe for studying protein-ligand interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, it can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. In in vitro studies, the effects of the compound on cellular function can change over time, with initial effects being more pronounced and diminishing as the compound degrades. In in vivo studies, long-term exposure to the compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology. As the dosage increases, the compound can exert more significant effects, including enzyme inhibition, changes in gene expression, and alterations in metabolic pathways. High doses of the compound can lead to toxic or adverse effects, such as cellular stress, apoptosis, and organ toxicity. These threshold effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate metabolic enzymes, leading to changes in the flow of metabolites through specific pathways. For example, it can inhibit glycolytic enzymes, reducing the production of ATP and other glycolytic intermediates. Alternatively, it can activate enzymes involved in anabolic pathways, promoting the synthesis of biomolecules such as nucleotides and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound within specific tissues and organs can influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular proteins and other biomolecules. This localization can affect the compound’s activity and function, as it may interact with different sets of proteins and enzymes in each compartment. For example, localization to the nucleus can enable the compound to modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Starting Materials: Phenylboronic acid derivative, pinacol, dehydrating agent (e.g., molecular sieves).

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), room temperature to reflux.

    Procedure: The phenylboronic acid derivative is dissolved in the anhydrous solvent, followed by the addition of pinacol and the dehydrating agent. The reaction mixture is stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity. Automation and continuous flow processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: In the presence of water or aqueous acids, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), inert atmosphere.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate), solvent (e.g., water or methanol).

    Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid), ambient temperature.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Hydrolysis: Corresponding boronic acid and pinacol.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Medicinal Chemistry: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific electronic and optical properties.

    Chemical Biology: Used in the development of boron-containing probes and sensors for biological studies.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane can be compared with other similar boronic esters, such as:

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : This compound has a phenyl group instead of the oxolan-3-yl methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline : This compound contains an aniline group, which can participate in additional reactions such as electrophilic aromatic substitution.
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : This compound has a methoxy group, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct steric and electronic effects, making it suitable for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-5-7-15(8-6-14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVQQMUKTKQDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.